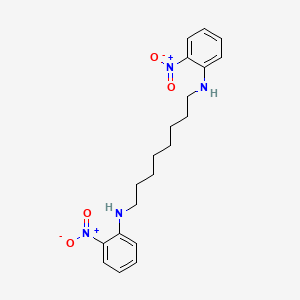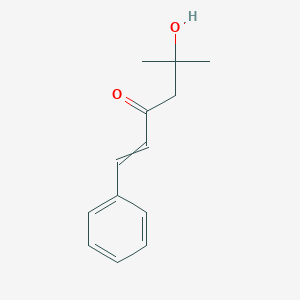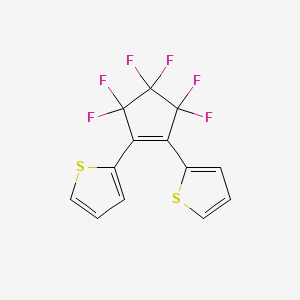![molecular formula C25H31N7O4 B14232823 N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide CAS No. 801297-79-0](/img/structure/B14232823.png)
N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes amino acid residues and a hydrazinecarbonyl group. Its unique configuration makes it a subject of interest in biochemical and pharmaceutical research.
準備方法
The synthesis of N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide involves multiple steps, typically starting with the protection of amino groups and the activation of carboxyl groups. Common synthetic routes include:
Peptide Coupling Reactions: Using reagents like carbodiimides (e.g., EDC, DCC) to facilitate the formation of peptide bonds between amino acids.
Hydrazinecarbonyl Introduction: Incorporating the hydrazinecarbonyl group through reactions with hydrazine derivatives under controlled conditions.
Deprotection Steps: Removing protecting groups to yield the final compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing automated peptide synthesizers and large-scale reactors.
化学反応の分析
N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially altering its functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify specific parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazinecarbonyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the amino acid residues or the hydrazinecarbonyl group.
科学的研究の応用
N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying peptide chemistry.
Biology: Investigated for its potential role in protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential, particularly in drug design and development.
Industry: Utilized in the development of novel materials and biochemical assays.
作用機序
The mechanism of action of N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic regulation, or protein synthesis.
類似化合物との比較
N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide can be compared to other peptide-based compounds, such as:
N-[(2S)-2-Ammonio-3-phenylpropanoyl]-L-phenylalanylglycyl-L-leucyl-L-methioninamide: Similar in structure but with different amino acid residues.
({N-[(2S)-2-Ammoniopropanoyl]-L-phenylalanyl}amino)acetate: Another peptide derivative with distinct functional groups.
The uniqueness of this compound lies in its specific combination of amino acids and the presence of the hydrazinecarbonyl group, which imparts unique chemical and biological properties.
特性
CAS番号 |
801297-79-0 |
|---|---|
分子式 |
C25H31N7O4 |
分子量 |
493.6 g/mol |
IUPAC名 |
(2S)-2-[[[(2S)-2-aminobutanoyl]amino]carbamoylamino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H31N7O4/c1-2-18(26)23(34)31-32-25(36)30-21(12-15-8-4-3-5-9-15)24(35)29-20(22(27)33)13-16-14-28-19-11-7-6-10-17(16)19/h3-11,14,18,20-21,28H,2,12-13,26H2,1H3,(H2,27,33)(H,29,35)(H,31,34)(H2,30,32,36)/t18-,20-,21-/m0/s1 |
InChIキー |
YWHLURKOQARNNG-JBACZVJFSA-N |
異性体SMILES |
CC[C@@H](C(=O)NNC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)N |
正規SMILES |
CCC(C(=O)NNC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine](/img/structure/B14232748.png)
![6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14232770.png)

![N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14232781.png)
![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone](/img/structure/B14232795.png)
![Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro-](/img/structure/B14232799.png)
![4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one](/img/structure/B14232803.png)
![5-[4-(Octyloxy)phenyl]-1H-pyrazole](/img/structure/B14232805.png)
![Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-](/img/structure/B14232809.png)

![Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane](/img/structure/B14232828.png)
